7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-5-12-13-8(6-1-2-6)3-4-11-9(7)13/h3-6H,1-2H2,(H,14,15) |
InChI Key |
CCPOYSKHCSXUNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=NC3=C(C=NN23)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation-Based Synthesis
The primary industrial route involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. Key steps include:
- Core formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds generates the pyrazolo[1,5-a]pyrimidine scaffold.
- Cyclopropyl introduction : Nucleophilic substitution or cross-coupling reactions install the cyclopropyl group at position 7.
- Carboxylic acid functionalization : Hydrolysis or oxidation steps introduce the carboxylic acid moiety at position 3.
- Solvent: Dimethylformamide (DMF) or ethanol.
- Temperature: 80–120°C.
- Yield: 77–86% after recrystallization in DMF.
| Technique | Characteristic Signals |
|---|---|
| $$ ^1\text{H NMR} $$ | Pyrimidine H-5 (δ 6.80–7.00 ppm), cyclopropyl protons (δ 1.20–1.50 ppm). |
| IR | Carboxylic acid C=O stretch (1690–1695 cm$$^{-1}$$). |
Four-Step Parallel Synthesis Protocol
A modular approach enables scalable production:
- Enamine formation : React 2-acetylpyridine derivatives with DMF dimethylacetal to yield $$ N $$-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones.
- Cyclization : Treat with methyl 5-amino-1H-pyrazole-4-carboxylate to form methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates.
- Hydrolysis : Convert esters to carboxylic acids using NaOH or LiOH.
- Cyclopropyl functionalization : Introduce cyclopropyl via Suzuki coupling or alkylation.
N-Ylide Mediated Cyclopropanation
For chiral variants, a nitrogen ylide strategy is employed:
- Reagents : t-Butyl bromoacetate and DABCO generate a reactive ylide.
- Cyclopropanation : React with 4-methyl-2-vinylpyrimidine under reflux in acetonitrile.
- Resolution : Chiral amines (e.g., (S)-1-(1-naphthyl)ethylamine) resolve enantiomers via salt recrystallization.
| Parameter | Value |
|---|---|
| Temperature | 80°C (reflux) |
| Yield (cyclopropane) | 86% |
| Diastereomeric ratio | 50:1 (trans:cis) |
| Enantiomeric excess | 99.6% after resolution |
Ultrasonic-Assisted Multicomponent Reactions
Ultrasonication accelerates pseudo-four-component reactions:
- Components : 5-Amino-1H-pyrazole-4-carbonitrile, aldehydes, pyruvic acid.
- Conditions : Acetic acid, room temperature, 120 min.
- Advantages : Reduced reaction time, improved yields (34–80%).
| Method | Yield Range | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation | 77–86% | Scalability | High-temperature steps |
| Parallel synthesis | 45–80% | Modularity for derivatives | Multiple purification steps |
| N-Ylide cyclopropanation | 58–86% | Enantioselectivity | Complex resolution steps |
| Ultrasonic-assisted | 34–80% | Rapid synthesis | Limited substrate scope |
Critical Analysis of Methodologies
- Industrial preference : Cyclocondensation is favored for bulk production due to cost-effectiveness.
- Chiral applications : N-Ylide methods are optimal for enantiomerically pure forms in drug development.
- Emerging trends : Ultrasonic and multicomponent reactions show promise for rapid library synthesis.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective electrophilic substitution, primarily at position 3, due to its high nucleophilicity.
Nitration
Nitration introduces a nitro group at position 3 using nitric acid in sulfuric acid under microwave (MW) irradiation. This method achieves high yields (85–92%) within 20 minutes .
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | MW, 20 min, 100°C | 3-Nitro-7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 85–92% |
Halogenation
Halogenation at position 3 employs N-halosuccinimides (NXS) under mild conditions:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| NCS (Cl) or NBS (Br) | RT, 20 min, DCM | 3-Halo-7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 78–89% |
Regioselectivity is unaffected by the 7-cyclopropyl group, with no competing halogenation observed on the aryl substituent .
Vilsmeier-Haack Formylation
The carboxylic acid group at position 3 directs formylation to the adjacent carbon via Vilsmeier-Haack conditions (POCl₃/DMF), producing 3-formyl derivatives. Yields depend on the electronic nature of the 7-aryl group:
| Substrate | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 7-Aryl derivative | POCl₃, DMF | 0°C to RT, 2 h | 3-Formyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | 65–82% |
Electron-donating groups (e.g., thiophene) enhance nucleophilicity at position 3, improving yields compared to electron-withdrawing substituents .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings, enabling functionalization at positions 2, 5, or 7.
Suzuki-Miyaura Coupling
Halogenated derivatives (e.g., 5-chloro) react with aryl boronic acids under Suzuki conditions:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂, K₂CO₃ | DMF/H₂O, 80°C, 12 h |
Scientific Research Applications
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 7-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups in analogs (e.g., compounds from ) enhance metabolic stability and lipophilicity, making them suitable for central nervous system (CNS) targets.
- Halogenation : The 3-chloro derivative () exhibits increased molecular weight (237.64 g/mol) and altered reactivity, favoring nucleophilic substitution reactions.
- Amino vs. Carboxylic Acid: The 7-amino analog () demonstrates higher aqueous solubility compared to the carboxylic acid variant, enabling broader use in biological assays.
Biological Activity
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound recognized for its potential therapeutic applications, particularly in oncology and neurology. This compound features a unique structure that includes a cyclopropyl group and a fused pyrazole-pyrimidine ring system. Its molecular formula is C10H9N3O2, with a molecular weight of approximately 203.20 g/mol. The compound has garnered attention due to its ability to selectively inhibit specific protein kinases, which are crucial in various cellular processes and disease pathways.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions. Various electrophiles and nucleophiles are utilized in these reactions to create derivatives with diverse biological activities. The following table summarizes common synthetic routes:
| Method | Description |
|---|---|
| Cyclocondensation | Involves the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. |
| Functionalization | Allows for modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing biological activity. |
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Protein Kinase Inhibition : This compound has been identified as a selective inhibitor of various protein kinases involved in cancer progression. It shows promise in targeting pathways associated with tumor growth and metastasis.
- Anticancer Properties : Studies have demonstrated its efficacy against several cancer cell lines, including HeLa and U2OS cells. The compound's mechanism involves the disruption of signaling pathways critical for cancer cell survival and proliferation.
- Psychopharmacological Effects : Beyond its anticancer potential, the compound also shows promise in treating neurological disorders. Its unique structure allows it to interact with neurotransmitter systems, potentially leading to applications in psychopharmacology.
Case Studies
Recent studies have explored the efficacy of this compound in various contexts:
- In Vitro Studies : A study evaluated the compound's cytotoxicity against different cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting strong anticancer activity.
- Kinase Selectivity Profiling : Another investigation assessed the selectivity of the compound against a panel of kinases. The findings revealed that it preferentially inhibited specific kinases associated with oncogenic signaling pathways while sparing others involved in normal cellular functions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents at different positions on the pyrazolo[1,5-a]pyrimidine core can lead to significant differences in potency and selectivity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Trifluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Contains trifluoromethyl group at position 7 | Enhanced lipophilicity and potency |
| Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Lacks cyclopropyl group but retains carboxylic acid | Different biological activity profile |
| 7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | Methyl group substitution at position 7 | Varying kinase inhibition specificity |
These variations highlight how subtle changes can influence pharmacological properties, guiding future research towards more effective derivatives.
Q & A
Q. What are the established synthetic routes for 7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, and how can reaction conditions be optimized?
A four-step protocol is commonly employed, starting with cyclization of hydrazine derivatives and α,β-unsaturated carbonyl compounds to form the pyrazole core. Enamine intermediates are then cyclized using reagents like DMF dimethylacetal to introduce the pyrimidine ring. The cyclopropyl group is introduced via nucleophilic substitution or cross-coupling reactions. Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature to improve yields (e.g., 77–86% in DMF recrystallization) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Key signals include pyrimidine H-5 (δ 6.80–7.00 ppm) and cyclopropyl protons (δ 1.20–1.50 ppm). Carboxylic acid protons appear as broad singlets (δ 10.50–12.00 ppm) .
- IR Spectroscopy : Stretching bands at 1690–1695 cm⁻¹ confirm the carboxylic acid group, while NH stretches (3270–3280 cm⁻¹) indicate amide derivatives .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 359–360) validate the molecular formula .
Advanced Research Questions
Q. How can regioselective functionalization at position 7 be achieved, and what factors influence reactivity?
Position 7 is activated for electrophilic substitution due to electron-rich pyrimidine nitrogen. Methods include:
- Chlorination : Using POCl₃ or PCl₃ under reflux to introduce chloro groups .
- Cyclopropanation : Transition metal-catalyzed cross-coupling (e.g., Pd-mediated) with cyclopropylboronic acids . Reactivity is influenced by steric hindrance from the carboxylic acid group and solvent polarity. DMF enhances nucleophilic substitution rates compared to THF .
Q. What computational or experimental strategies resolve contradictions in reported bioactivity data for derivatives?
- Docking Studies : Compare binding affinities of cyclopropyl derivatives vs. methyl/chloro analogs to cathepsin K/B active sites .
- Enzyme Assays : Use fluorogenic substrates (e.g., Z-FR-AMC for cathepsin K) to measure IC₅₀ values. For example, N-butylcarboxamide derivatives show IC₅₀ ~25 µM for cathepsin K, while chloro-substituted analogs exhibit reduced activity .
- Structural Analysis : X-ray crystallography (e.g., monoclinic P2₁/c space group, β = 95.924°) reveals steric clashes impacting inhibitor binding .
Q. How does the cyclopropyl group influence electronic properties compared to other substituents (e.g., methyl, chloro)?
- Electron Withdrawing Effect : Cyclopropyl’s sp³ hybridization reduces ring electron density, stabilizing intermediates in nucleophilic substitution.
- Steric Effects : Cyclopropyl’s three-membered ring increases steric hindrance at position 7, slowing reactions compared to methyl groups.
- Comparative Data : Cyclopropyl derivatives show 15–20% lower reaction yields than methyl analogs in amidation reactions due to steric factors .
Methodological Considerations
Q. What purification techniques are optimal for isolating 7-substituted derivatives?
- Recrystallization : DMF or acetic acid yields high-purity crystals (≥98% by HPLC) .
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for polar derivatives.
- Acid-Base Extraction : Carboxylic acid groups enable pH-dependent solubility (soluble in NaOH, precipitated with HCl) .
Q. How can reaction scalability be improved without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
